molecular formula C10H20Cl4N4 B13456820 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride

Cat. No.: B13456820
M. Wt: 338.1 g/mol
InChI Key: NTGFXBQFMIUKFE-UHFFFAOYSA-N
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Description

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells. The compound’s imidazole ring can also participate in electron-rich interactions, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety.

Uniqueness

1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride is unique due to its combination of an imidazole ring and a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other similar compounds.

Properties

Molecular Formula

C10H20Cl4N4

Molecular Weight

338.1 g/mol

IUPAC Name

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-1,4-diazepane;trihydrochloride

InChI

InChI=1S/C10H17ClN4.3ClH/c1-14-9(11)7-13-10(14)8-15-5-2-3-12-4-6-15;;;/h7,12H,2-6,8H2,1H3;3*1H

InChI Key

NTGFXBQFMIUKFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CN2CCCNCC2)Cl.Cl.Cl.Cl

Origin of Product

United States

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